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molecular formula C13H14O5 B8369443 Methyl 3-oxobutan-2-yl terephthalate

Methyl 3-oxobutan-2-yl terephthalate

Cat. No. B8369443
M. Wt: 250.25 g/mol
InChI Key: QFFNOMDINVCFBT-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester (0.5 g, 2 mmol) in acetic acid (20 mL) was added ammonium acetate (0.308 g 4 mmol) and the mixture was stirred at 90° C. over night. Acetic acid was removed under reduced pressure and ice cold water (10 mL) was added to the residue. The resulting mixture was extracted with ethyl acetate (50 mL×2), the combined organic layers were washed with water (25 mL×2) and with brine, dried over anhydrous sodium sulphate and concentrated to obtain the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:6][C:7](=O)[C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1)[C:3](=O)[CH3:4].C([O-])(=O)C.[NH4+:23]>C(O)(=O)C>[CH3:15][O:14][C:12](=[O:13])[C:11]1[CH:16]=[CH:17][C:8]([C:7]2[O:6][C:2]([CH3:1])=[C:3]([CH3:4])[N:23]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(C(C)=O)OC(C1=CC=C(C(=O)OC)C=C1)=O
Name
Quantity
0.308 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid was removed under reduced pressure and ice cold water (10 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
the combined organic layers were washed with water (25 mL×2) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C=1OC(=C(N1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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